molecular formula C11H15NO2S B1676386 Methiocarb CAS No. 2032-65-7

Methiocarb

Cat. No.: B1676386
CAS No.: 2032-65-7
M. Wt: 225.31 g/mol
InChI Key: YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methiocarb is a carbamate pesticide that primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme’s role is to break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine .

Mode of Action

This compound acts by inhibiting acetylcholinesterase . The product of the cleavage of the carbamate group of this compound is methylcarbamic acid, which binds to cholinesterase after the reaction . The normal function of cholinesterase is to cleave the acetyl-choline bond, resulting in the binding of acetic acid to cholinesterase, a fast reversible reaction . The carbamic acid also reversibly binds, but the hydrolysis of the bond is slower, therefore inhibiting the function of cholinesterase, which results in elevated acetylcholine levels .

Pharmacokinetics

This compound is rapidly and well distributed into organs and tissues . It is metabolized in the liver mainly by sulfoxidation . The main metabolite of this compound, this compound sulfoxide, was found at a mean concentration of 0.61 ± 1.12 µg mL−1 in guttation drops and 4.4 ± 2.1 µg g−1 in leaves .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, causing overstimulation of nerves. This can result in a variety of symptoms, depending on the organism and exposure level. For example, in insects, this can lead to paralysis and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It has been detected in several countries, indicating potential environmental persistence under certain conditions . Furthermore, this compound metabolites have been found in high concentrations in both guttations and leaves, suggesting that environmental factors such as plant physiology and soil characteristics may influence the distribution and persistence of this compound and its metabolites .

Preparation Methods

Properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)
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InChI Key

YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC
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Molecular Formula

C11H15NO2S
Record name MERCAPTODIMETHUR
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DSSTOX Substance ID

DTXSID3032626
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Molecular Weight

225.31 g/mol
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Physical Description

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Very high. (USCG, 1999)
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Solubility

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27
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Density

greater than 1 (USCG, 1999)
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Vapor Pressure

0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015
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Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/, The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively., The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling.
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Color/Form

Colorless crystals, White crystalline powder

CAS No.

2032-65-7
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Melting Point

243 °F (EPA, 1998), 119 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methiocarb exert its insecticidal and bird repellent effects?

A1: this compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and disruption of normal nerve function. In birds, this manifests as discomfort and vomiting, leading to learned aversion to treated food sources. [, ]

Q2: Are there enantiomeric differences in the AChE inhibition by this compound metabolites?

A3: Interestingly, the two enantiomers of this compound sulfoxide exhibit a 10-fold difference in their AChE inhibition potency. [] The (B)-enantiomer demonstrates significantly higher inhibitory activity compared to the (A)-enantiomer. []

Q3: Have resistance mechanisms to this compound been observed in insects?

A4: Yes, studies have identified resistance mechanisms in western flower thrips (Frankliniella occidentalis) involving both enhanced detoxification and altered target site sensitivity. [, , ]

Q4: What are the specific mechanisms contributing to this compound resistance in insects?

A5: Research suggests that increased activity of detoxification enzymes, such as esterases, glutathione S-transferases, and acetylcholinesterase, plays a role in resistance. [, , , ] Additionally, altered target site sensitivity, particularly insensitive AChE, has been observed in some resistant populations. [, , ]

Q5: What is the environmental fate of this compound?

A6: this compound undergoes degradation in the environment through various pathways, including hydrolysis, oxidation, and biodegradation. [, , , ] The specific degradation products and their persistence depend on environmental factors such as temperature, pH, and microbial activity.

Q6: How are this compound residues analyzed in environmental and food samples?

A8: Analytical methods for this compound determination commonly involve extraction techniques followed by chromatographic separation and detection. [, , , ] Liquid chromatography coupled with photodiode array detection (LC-PAD) is frequently employed for quantifying this compound and its degradation products in various matrices, including bananas. [, ] Gas chromatography with pulsed flame photometric detection (GC-PFPD) is another technique used for analyzing this compound and its metabolites in greenhouse crops. [, ]

Q7: What are the advantages of the QuEChERS method for this compound analysis in food?

A9: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers several advantages for analyzing this compound residues in food samples like bananas. [] It's a simple, rapid, and cost-effective extraction technique with high recovery rates for this compound and its degradation products. [] This makes it a suitable method for routine monitoring and regulatory purposes.

Q8: What are some future directions for research on this compound?

A8: Future research on this compound could focus on:

  • Developing sustainable and environmentally friendly alternatives with reduced non-target toxicity. [, ]
  • Further elucidating the mechanisms of resistance in pest species and exploring strategies to mitigate resistance development. [, ]
  • Investigating the potential long-term effects of this compound exposure on wildlife and ecosystems. [, ]
  • Developing advanced analytical techniques for sensitive and specific detection of this compound and its degradation products in complex matrices. [, , ]
  • Exploring the potential of bioremediation strategies for the cleanup of this compound-contaminated environments. [, ]

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